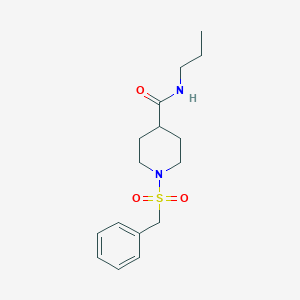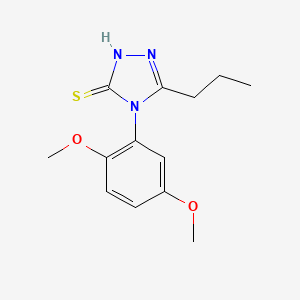![molecular formula C27H18Cl2N4O6 B4732976 N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4732976.png)
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)
説明
N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide), commonly known as MCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCN is a member of the nitrobenzamide family of compounds, which are known to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of MCN is not fully understood, but it is believed to involve the formation of covalent bonds with certain proteins. MCN contains two nitrobenzamide moieties, which are known to react with thiol groups in proteins. This reaction leads to the formation of a covalent bond between MCN and the protein, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
MCN has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MCN can selectively bind to certain proteins and inhibit their activity. MCN has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that MCN can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of MCN is its high selectivity for certain proteins. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo. MCN is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of MCN is its potential toxicity. MCN has been shown to induce apoptosis in cancer cells, but it may also have toxic effects on normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using MCN in lab experiments.
将来の方向性
There are several future directions for research on MCN. One potential application of MCN is its use as a diagnostic tool for cancer. MCN has been shown to selectively bind to certain cancer cells, making it a potential marker for cancer detection. Another future direction is the development of MCN-based therapeutics for the treatment of neurological disorders. MCN has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to elucidate the mechanism of action of MCN and to optimize its use as a tool for studying protein-protein interactions.
科学的研究の応用
MCN has been extensively studied for its potential applications in scientific research. One of the most promising applications of MCN is its use as a fluorescent probe for the detection of protein-protein interactions. MCN has been shown to selectively bind to certain proteins and emit a fluorescent signal upon binding. This property makes MCN a valuable tool for studying protein-protein interactions in vitro and in vivo.
特性
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-[(2-nitrobenzoyl)amino]phenyl]methyl]phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4O6/c28-20-14-16(9-11-22(20)30-26(34)18-5-1-3-7-24(18)32(36)37)13-17-10-12-23(21(29)15-17)31-27(35)19-6-2-4-8-25(19)33(38)39/h1-12,14-15H,13H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWWZMOFQQLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4732898.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)
![4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4732911.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4732920.png)
![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4732924.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732942.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)

![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4732996.png)
